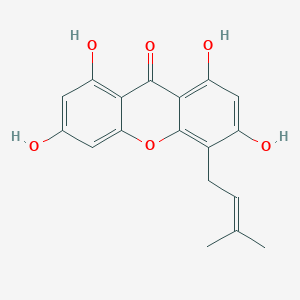
1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one is a complex organic compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are commonly found in various plants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroxybenzoic acids or their derivatives.
Cyclization: The formation of the xanthone core structure is accomplished through cyclization reactions, which may involve the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
科学研究应用
1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
作用机制
The mechanism of action of 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may participate in redox reactions, contributing to its antioxidant activity. The prenyl group may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Specific pathways and molecular targets may include enzymes, receptors, and signaling molecules involved in oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
1,3,6,8-tetrahydroxyxanthone: Lacks the prenyl group but shares the hydroxylation pattern.
1,3,7-trihydroxyxanthone: Similar structure with one fewer hydroxyl group.
1,3,6,8-tetramethoxyxanthone: Methoxy groups instead of hydroxyl groups.
Uniqueness
1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one is unique due to the presence of both multiple hydroxyl groups and a prenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C18H16O6 |
|---|---|
分子量 |
328.3 g/mol |
IUPAC 名称 |
1,3,6,8-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C18H16O6/c1-8(2)3-4-10-11(20)7-13(22)16-17(23)15-12(21)5-9(19)6-14(15)24-18(10)16/h3,5-7,19-22H,4H2,1-2H3 |
InChI 键 |
ORJTWCCUDWJNOD-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(C=C(C=C3O2)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)


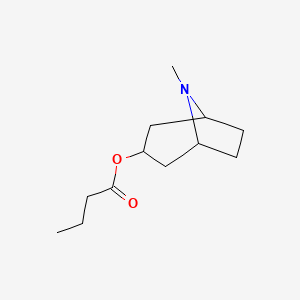

![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)

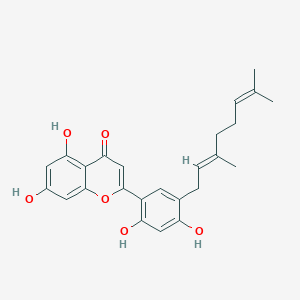
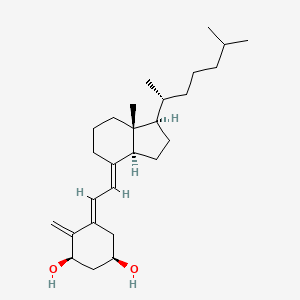
![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
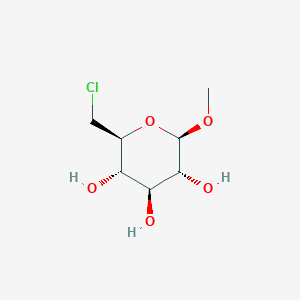
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)
